molecular formula C18H19ClN2O5S B4839286 N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide

Cat. No.: B4839286
M. Wt: 410.9 g/mol
InChI Key: ANJFGKILQKXSAZ-UHFFFAOYSA-N
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Description

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methoxy, and carbamothioyl groups

Properties

IUPAC Name

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-23-12-6-5-7-13(24-2)16(12)17(22)21-18(27)20-11-9-14(25-3)10(19)8-15(11)26-4/h5-9H,1-4H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJFGKILQKXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-chloro-2,5-dimethoxyaniline.

    Substitution: Formation of N-[(4-azido-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide.

Scientific Research Applications

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-2,6-dimethoxybenzamide can be compared with similar compounds such as:

    N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: Similar structure but with a morpholine ring instead of a benzamide group.

    N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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